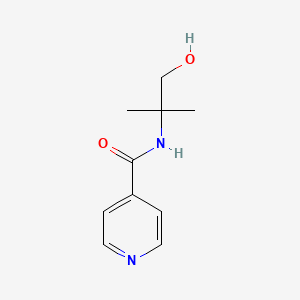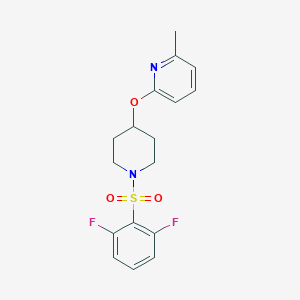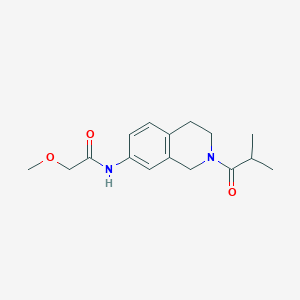
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide, also known as iso-Q, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Iso-Q belongs to the class of tetrahydroisoquinoline derivatives and has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and neuroprotective effects.
科学的研究の応用
Synthesis and Chemical Transformations
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide and related compounds have been extensively studied for their synthetic applications. These compounds are crucial intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. For instance, a facile synthesis of (±)-crispine A, utilizing acyliminium ion cyclization, highlights the importance of similar structures in organic synthesis. This process demonstrates a high-yielding strategy to access complex molecular frameworks, essential for medicinal chemistry and material science applications (King, 2007).
Biological Activities
Isoquinoline derivatives have been investigated for their antibacterial, antifungal, and cytotoxic properties. Research on isoquinoline alkaloids from Litsea cubeba has shown antimicrobial activity against various pathogens and significant cytotoxicity against tumor cell lines. These findings suggest potential applications in developing new antimicrobial agents and cancer therapeutics (Zhang et al., 2012).
Pharmacological Properties
The pharmacological exploration of tetrahydroisoquinolines reveals their diverse effects on blood pressure, respiration, and smooth muscle. These studies help understand the physiological implications of isoquinoline derivatives, informing drug development processes aimed at cardiovascular diseases and respiratory conditions (Fassett & Hjort, 1938).
Molecular Interactions and Mechanisms
Research into the synthesis and antitumor activity of methoxy-indolo[2,1-a]isoquinolines provides insights into the molecular interactions and mechanisms underlying their cytostatic effects. Such studies are crucial for designing molecules with enhanced antitumor efficacy, showcasing the potential of isoquinoline derivatives in cancer therapy (Ambros, Angerer, & Wiegrebe, 1988).
Chemical Properties and Reactions
The exploration of the Heck reaction for synthesizing isoquinoline derivatives underscores the versatility of these compounds in organic chemistry. The ability to manipulate their chemical structures through various reactions enables the development of novel compounds with potential applications across multiple scientific disciplines (Ture et al., 2011).
特性
IUPAC Name |
2-methoxy-N-[2-(2-methylpropanoyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-11(2)16(20)18-7-6-12-4-5-14(8-13(12)9-18)17-15(19)10-21-3/h4-5,8,11H,6-7,9-10H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNPOGZJGNMLQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-isobutyryl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-methoxyacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2Z)-2-[(2-fluoro-4-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2955535.png)
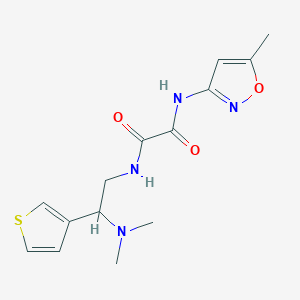
![2-(4-chlorophenoxy)-N-[3-[6-(4-methylpiperazino)pyridazin-3-yl]phenyl]acetamide](/img/structure/B2955539.png)
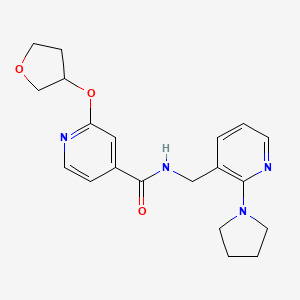

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2955543.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2955544.png)
![4-[4-(3-Methylpyridin-2-yl)oxybenzoyl]morpholine-3-carbonitrile](/img/structure/B2955546.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N,N-bis(2-methoxyethyl)acetamide](/img/structure/B2955549.png)
![2-[Butan-2-yl-[(2,5-dimethylpyrazol-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2955553.png)
![2,5-dichloro-N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N'-methylbenzenesulfonohydrazide](/img/structure/B2955555.png)
